4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic Acid
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Overview
Description
4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms. The presence of the naphthyridine core in this compound imparts unique chemical and biological properties, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic acid typically involves multicomponent reactions (MCRs) and metal-catalyzed processes. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the naphthyridine core, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale MCRs using substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate derivatives in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the naphthyridine core.
Reduction: Reduced forms of the naphthyridine core.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of 4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The naphthyridine core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
1,5-Naphthyridines: These compounds also have a fused ring system with nitrogen atoms but exhibit different chemical reactivity and biological activities.
Uniqueness
4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic acid is unique due to its specific substitution pattern and the presence of the benzoic acid moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
210694-05-6 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O2/c20-17(21)14-6-3-12(4-7-14)5-9-15-10-8-13-2-1-11-18-16(13)19-15/h3-4,6-8,10H,1-2,5,9,11H2,(H,18,19)(H,20,21) |
InChI Key |
VIINUIVVPDAAMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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